molecular formula C19H19N3O2 B2975806 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 899753-84-5

1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No. B2975806
CAS RN: 899753-84-5
M. Wt: 321.38
InChI Key: KTQSDVNWISPQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as EIU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to have various biological effects, making it a promising candidate for the development of new drugs. In

Mechanism Of Action

The mechanism of action of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has also been shown to bind to the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. By inhibiting these enzymes and receptors, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea may be able to exert its biological effects.
Biochemical and Physiological Effects:
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can inhibit the growth of cancer cells and reduce inflammation. Animal studies have shown that 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can reduce depressive-like behavior and increase the levels of certain neurotransmitters in the brain. Furthermore, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea in lab experiments is that it has been shown to have a low toxicity profile, making it a safer alternative to other compounds. Furthermore, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been synthesized using a relatively simple method, making it easy to produce for research purposes. However, one limitation of using 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea. One direction is to further investigate its potential anti-cancer properties, as it has shown promising results in vitro. Another direction is to investigate its potential use as an anti-inflammatory agent, as it has shown promising results in animal models. Furthermore, more research is needed to fully understand the mechanism of action of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, which could lead to the development of more effective drugs. Overall, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a promising compound that has the potential to be developed into new drugs for a variety of conditions.

Synthesis Methods

The synthesis of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 1-(3-acetylphenyl)semicarbazide with 1-ethyl-1H-indole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of the final product, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea. This synthesis method has been reported in various scientific journals and has been used to produce 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea for research purposes.

Scientific Research Applications

1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to have various biological effects, making it a promising candidate for the development of new drugs. This compound has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Furthermore, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been studied for its potential use as an anti-depressant, as it has been shown to increase the levels of certain neurotransmitters in the brain.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-22-12-17(16-9-4-5-10-18(16)22)21-19(24)20-15-8-6-7-14(11-15)13(2)23/h4-12H,3H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQSDVNWISPQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

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